8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Catalog No.
S1908552
CAS No.
524724-72-9
M.F
C15H12N2O
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbalde...

Unwanted C-8 functionalization in imidazo[1,2-a]pyridine synthesis wastes resources. 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-72-9) blocks this position, delivering 92% regioselective alkylation yield. Enables sterically optimized GABA_A receptor modulator analogs and bathochromic-shifted Schiff base fluorophores. Procure with confidence from SMolecule.

CAS Number

524724-72-9

Product Name

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

IUPAC Name

8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

UHSALGGPQFYDCQ-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3

Synonyms

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde, 3-Formyl-8-methyl-2-phenylimidazo[1,2-a]pyridine, 2-Phenyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 10 g

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-72-9) is a highly specialized, bifunctional heterocyclic building block characterized by its electron-rich imidazo[1,2-a]pyridine core, a sterically directing 8-methyl group, and a highly reactive 3-carbaldehyde handle. In industrial and advanced academic settings, this compound is primarily procured as a critical precursor for the synthesis of complex pharmaceutical scaffolds—including analogs of imidazopyridine-based GABA_A receptor modulators—and advanced optoelectronic materials[1]. The presence of the 8-methyl group fundamentally alters the molecule's electron density and steric profile compared to unsubstituted analogs, providing precise control over downstream C-H functionalization, photophysical emission tuning, and multicomponent condensation kinetics [2].

Research Fit

Workflow
C-H activation carboxylate synthesis
Building Block
Chalcone library generation
Comparator
Substituent SAR studies

Substituting 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with its unsubstituted counterpart (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) or the 6-methyl isomer leads to critical failures in both regioselectivity and target-molecule efficacy. In synthetic workflows, the absence of the 8-methyl group leaves the C-8 position vulnerable to competitive C-H functionalization, resulting in complex product mixtures and drastically lower yields of the desired target [1]. Furthermore, in medicinal chemistry, the 8-methyl group is strictly required to achieve the exact lipophilicity and steric bulk necessary for optimal binding affinity in specific neurological targets. In materials science, lacking the specific electron-donating effect of the 8-methyl substituent prevents the necessary bathochromic shift in fluorescence applications, rendering generic substitutes useless for precisely tuned optical probes [2].

Substitution Risk

Missing 8-methyl
Alters steric and electronic environment, shifting reactivity and target engagement compared to the unsubstituted analog.
Absent 2-phenyl
Disrupts planar aromatic system required for π-stacking; loss of binding affinity and divergent C-H activation outcomes may occur.

Steric Blocking and Regioselectivity in Downstream C-H Functionalization

The 8-methyl group acts as a critical steric and electronic director during downstream functionalization. In comparative hydroarylation studies, the 8-methyl-substituted imidazo[1,2-a]pyridine core achieves exceptionally high regioselectivity and yield, whereas the unsubstituted core suffers from competitive side reactions[1].

Evidence DimensionIsolated yield of regioselective alkylation adduct
Target Compound Data92% yield (8-methyl core)
Comparator Or Baseline65% combined yield of mixed adducts (unsubstituted 2-phenylimidazo[1,2-a]pyridine)
Quantified Difference27% absolute increase in yield and elimination of positional isomers
ConditionsLanthanum-catalyzed hydroarylation of terminal alkenes

Procuring the 8-methyl variant blocks competitive reaction sites, ensuring high-fidelity functionalization and drastically reducing downstream purification costs.

Synthetic Yield
Reported
98.6%
isolated yield
Reported high yield supports supply planning and scale-up feasibility for this substitution pattern.
TBHP/Cu(II)/N-butylpyridine p-toluenesulfonate, chlorobenzene, 80°C, 10 h.

Electronic Activation for Selective Radical Silylation

The electron-donating nature of the 8-methyl group specifically stabilizes radical intermediates at the C-5 position, enhancing the efficiency of Lewis acid-promoted oxidative radical silylation compared to other methyl-substituted isomers[1].

Evidence DimensionIsolated yield of C-5 silylated product
Target Compound Data69% yield at 1 mmol scale (8-methyl core)
Comparator Or Baseline53% yield (2-methylimidazo[1,2-a]pyridine core)
Quantified Difference16% higher yield due to optimal electronic activation
ConditionsZn(OTf)2 promoted radical C-H/Si-H functionalization with tert-butyldimethylsilane

For scaling up organosilicon-functionalized imidazopyridines, the 8-methyl group provides superior radical stabilization, leading to more efficient and scalable manufacturing.

C-H Activation Divergence
Class-level
Aldehyde → 5-carboxylate ester
Non-aldehyde → 5,6-disubstituted non-ester
Enables carboxylate-containing product space inaccessible to non-aldehyde analogs.
Rh(III)-catalyzed with α-diazo carbonyls; qualitative product divergence.

Accelerated Kinetics in Multicomponent Condensations

The 3-carbaldehyde group on the electron-rich 8-methyl-2-phenylimidazo[1,2-a]pyridine core exhibits highly efficient electrophilic reactivity. When utilized in tandem Knoevenagel-Michael cyclizations to form complex bisheterocycles, it achieves near-complete conversion rapidly under environmentally benign conditions [1].

Evidence DimensionReaction time and conversion efficiency
Target Compound DataComplete conversion in 2-12 hours with >85% yield
Comparator Or BaselineStandard aryl aldehydes (often require >24h or harsh organic solvents)
Quantified Difference>50% reduction in processing time under aqueous conditions
ConditionsGluconic acid aqueous solution (GAAS) catalyzed synthesis of xanthenedione hybrids

Buyers focused on green chemistry and high-throughput library synthesis can leverage this compound's rapid condensation kinetics to streamline the production of complex drug scaffolds.

Antimicrobial Scaffold
Class-level
Derived chalcones active vs. standard drugs
Supports antimicrobial screening as a viable building block; direct MIC data for this specific substitution not reported.
Claisen-Schmidt condensation with acetophenones; class-level inference.

Synthesis of Next-Generation GABA_A Receptor Modulators

Because the 8-methyl group is a critical structural determinant for lipophilicity and receptor binding, this compound is the premier precursor for developing novel imidazopyridine-based neurological drugs, directly avoiding the off-target effects seen with unsubstituted analogs [1].

Development of Tunable Fluorescent Probes and OLED Materials

The specific push-pull electronic system created by the 8-methyl and 3-carbaldehyde groups makes this compound an ideal building block for Schiff base fluorophores, where it provides a necessary bathochromic shift compared to generic imidazopyridines [2].

High-Fidelity Late-Stage Functionalization Platforms

Leveraging its proven 92% regioselective yield in complex alkylations, this compound serves as an optimal starting material for library generation where blocking the C-8 position is mandatory to prevent isomeric mixtures[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Naphthoimidazopyridine carboxylate synthesis
3-carbaldehyde directing group
Divergent C-H activation product outcome
Chalcone library generation
Aldehyde partner for Claisen-Schmidt
Antimicrobial screening endpoint interpretation
Process scale-up assessment
Reported high synthetic yield
Route scalability and supply chain review
Imidazopyridine SAR studies
8-methyl/2-phenyl substitution pattern
Substituent effect on target binding and reactivity

XLogP3

3.6

Wikipedia

8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

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